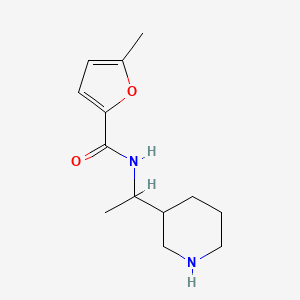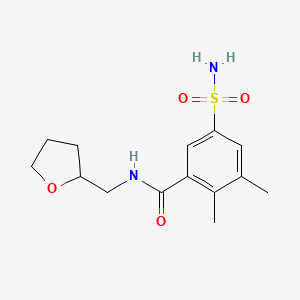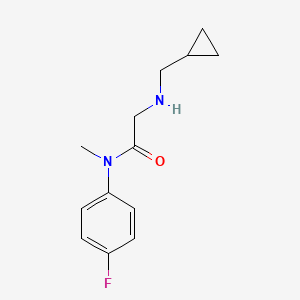![molecular formula C12H17NO5S B7590294 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid, also known as MSB, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSB belongs to the class of sulfonamide compounds, which have been used as antibacterial, anticonvulsant, and diuretic agents. MSB has been found to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Mecanismo De Acción
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is upregulated in response to inflammation and is responsible for the production of prostaglandins, which are potent mediators of inflammation and pain. By inhibiting COX-2, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has also been found to reduce the infiltration of inflammatory cells into inflamed tissues. In addition, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to reduce pain sensitivity in various animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has also been found to have a good safety profile in animal studies, with no significant adverse effects reported. However, one of the main limitations of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid is its low solubility in water, which can limit its bioavailability and therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid. One potential direction is the development of more potent and selective COX-2 inhibitors based on the structure of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid. Another potential direction is the investigation of the potential therapeutic applications of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid in other inflammatory disorders, such as psoriasis and multiple sclerosis. Finally, the development of novel drug delivery systems for 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid could enhance its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid involves the reaction of 3-methoxybenzylamine with butane-1,4-diol to form a diol intermediate, which is then treated with chlorosulfonic acid to form the sulfonic acid derivative. The sulfonic acid derivative is then reacted with sodium hydroxide to form the final product, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid.
Aplicaciones Científicas De Investigación
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory disorders such as arthritis, colitis, and asthma. 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid reduces inflammation and pain associated with various inflammatory disorders.
Propiedades
IUPAC Name |
4-[(3-methoxyphenyl)-methylsulfamoyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-13(10-5-3-6-11(9-10)18-2)19(16,17)8-4-7-12(14)15/h3,5-6,9H,4,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSGIZDKHLHGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)OC)S(=O)(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[(4-Ethylphenyl)methyl-methylamino]butanoic acid](/img/structure/B7590221.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)

![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)


![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)